Anagestone acetate

Description

Historical Context of Synthetic Progestogens and Pregnane (B1235032) Derivatives

The development of synthetic progestogens, which are compounds that mimic the effects of the natural hormone progesterone (B1679170), began in the 1930s. numberanalytics.com This era was marked by significant advancements in steroid chemistry, driven by a growing understanding of endocrinology and the therapeutic potential of hormonal agents. asu.edu The initial quest was to create orally active substitutes for progesterone, which is poorly absorbed when taken by mouth. This led to the synthesis of various derivatives of progesterone and testosterone.

Progestogens are broadly categorized based on their chemical structure, with one of the primary classes being the pregnane derivatives. numberanalytics.com These compounds are structurally related to progesterone itself. Anagestone (B1199248) acetate (B1210297) falls within this category, specifically as a derivative of 17α-hydroxyprogesterone. wikipedia.org The evolution of these pregnane derivatives was part of a broader effort to enhance potency, selectivity, and duration of action compared to earlier synthetic progestogens. numberanalytics.com The introduction of anagestone acetate in 1968 was a result of these ongoing research and development efforts in the mid-20th century to expand the range of available progestational agents for various therapeutic applications. wikipedia.org

Classification within Steroid Hormone Families: Pregnane Subclass Progestins

This compound is classified as a synthetic progestin belonging to the pregnane subclass of steroid hormones. wikipedia.orgwikipedia.org Its chemical name is 6α-methyl-17α-acetoxypregn-4-en-20-one, which highlights its structural foundation as a pregnane steroid. wikipedia.org It is a derivative of 17α-hydroxyprogesterone, a key intermediate in the biosynthesis of steroid hormones. wikipedia.org

Structurally, it is closely related to other well-known pregnane progestins such as medroxyprogesterone (B1676146) acetate and megestrol (B1676162) acetate. wikipedia.orgwikipedia.org The defining feature of this subclass is the 21-carbon pregnane skeleton. This compound is specifically the C17α acetate ester of anagestone. wikipedia.orgncats.io It is important to note that based on its chemical structure, which lacks a C3 ketone, it is considered a prodrug that is likely converted to an active form in the body. wikipedia.orgaapec.org

Overview of this compound's Role in Preclinical Pharmacological Investigations

This compound has been utilized in a number of preclinical pharmacological investigations, primarily in animal models, to evaluate its biological effects. These studies were crucial in characterizing its progestational and other hormonal activities. A significant portion of this research was conducted in the 1960s and 1970s as part of broader safety and efficacy assessments of synthetic steroids intended for hormonal contraception. ncats.ioncats.ioncats.io

In these preclinical studies, this compound was often administered in combination with an estrogen, such as mestranol (B1676317), to mirror its intended use in combined oral contraceptives. ncats.ioncats.ioncats.io Investigations in animal models, including dogs and monkeys, were designed to assess its long-term effects on various physiological systems. nih.gov For instance, studies in rhesus monkeys examined the effects of long-term administration of this compound on mammary gland morphology and other tissues. nih.govbioline.org.brarvojournals.orgjst.go.jpncats.io

These preclinical trials provided valuable data on the compound's pharmacological profile. For example, studies demonstrated its effects on the reproductive cycle and hematological parameters in test animals. nih.gov However, a key finding from long-term, high-dose studies in beagle dogs was the induction of mammary gland tumors. wikipedia.orgnih.gov This observation, also seen with other 17α-hydroxyprogesterone derivatives, led to the withdrawal of this compound from the market in 1969. wikipedia.orgncats.ioncats.ioncats.ioscispace.com It is worth noting that similar tumorigenic effects were not observed in monkeys, highlighting significant species-specific differences in the response to progestins. wikipedia.orgnih.gov

Rationale for Comprehensive Academic Examination of this compound

A comprehensive academic examination of this compound is warranted for several reasons. Firstly, its history provides a valuable case study in the preclinical safety evaluation of synthetic steroids. The divergent responses observed between different animal models (dogs versus monkeys) underscore the complexities of interspecies extrapolation of toxicological data and the importance of selecting appropriate animal models in preclinical research. wikipedia.orgbioline.org.br

Secondly, studying the structure-activity relationships of this compound and its metabolites can contribute to a deeper understanding of the molecular mechanisms of progestin action. As a prodrug, the metabolic pathways that lead to its active form are of scientific interest. wikipedia.org Further research could elucidate these pathways and the specific interactions of its active metabolites with progesterone and other steroid receptors.

Finally, a detailed review of the existing preclinical data on this compound can provide a more nuanced perspective on the risk-benefit assessment of progestins. While it was withdrawn due to safety concerns based on animal studies, subsequent research has questioned the direct relevance of the canine mammary tumor findings to humans. wikipedia.org A thorough re-examination of the original studies, in light of modern pharmacological and toxicological knowledge, could offer important insights for the development and regulation of future steroidal drugs.

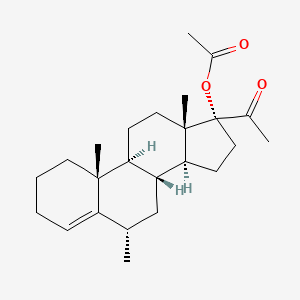

Structure

2D Structure

3D Structure

Properties

CAS No. |

3137-73-3 |

|---|---|

Molecular Formula |

C24H36O3 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H36O3/c1-15-14-18-20(22(4)11-7-6-8-19(15)22)9-12-23(5)21(18)10-13-24(23,16(2)25)27-17(3)26/h8,15,18,20-21H,6-7,9-14H2,1-5H3/t15-,18+,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

KDLNOQQQEBKBQM-DICPTYMLSA-N |

SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CCCC4)C |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C |

Other CAS No. |

3137-73-3 |

Origin of Product |

United States |

Chemical Synthesis and Structural Derivation of Anagestone Acetate

Precursor Compounds and Synthetic Pathways of Anagestone (B1199248) Acetate (B1210297)

Anagestone acetate is a synthetically derived steroid, built upon the fundamental pregnane (B1235032) skeleton. Its development involves specific chemical modifications to precursor molecules.

Relationship to Progesterone (B1679170) and 17α-Hydroxyprogesterone Derivatives

This compound is classified as a synthetic pregnane steroid and is recognized as a derivative of both progesterone and 17α-hydroxyprogesterone wikiwand.comwikipedia.org. Progesterone, a primary female sex hormone, serves as a foundational steroid structure for many synthetic progestins. 17α-Hydroxyprogesterone, a hydroxylated derivative of progesterone, is also a significant precursor or structural relative for numerous progestational agents handwiki.org. Anagestone itself, the parent compound of this compound, is identified as 3-deketo-6α-methyl-17α-hydroxyprogesterone, indicating a structural lineage that diverges from progesterone by the absence of a ketone group at the C3 position and the addition of a methyl group at the C6α position wikipedia.org. This compound is thus derived from this modified pregnane core.

Structural Analogs and Related Pregnane Steroids

This compound shares significant structural similarities with other synthetic progestins, particularly medroxyprogesterone (B1676146) acetate (MPA), which has been widely used in hormonal therapies.

Comparative Analysis with Medroxyprogesterone Acetate (MPA)

This compound is structurally closely related to medroxyprogesterone acetate (MPA) wikiwand.comwikipedia.org. Both compounds are synthetic pregnane steroids featuring a 6α-methyl group and a 17α-acetoxy ester wikiwand.comnih.gov. While both are derived from the progesterone structure, a key distinction noted in the common nomenclature for this compound is the designation "3-deketo," suggesting the absence of a ketone group at the C3 position wikiwand.comwikipedia.org. This structural difference has led to the hypothesis that this compound may function as a prodrug of medroxyprogesterone acetate, being converted in vivo to its 3-keto analogue wikiwand.comwikipedia.org. However, precise structural data and molecular formulas highlight differences beyond just the C3 position.

Table 1: Comparative Structural Features of this compound and Medroxyprogesterone Acetate

| Feature | This compound | Medroxyprogesterone Acetate (MPA) |

| Molecular Formula | C₂₄H₃₆O₃ nih.gov | C₂₄H₃₄O₄ nih.gov |

| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate nih.gov | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate nih.gov |

| CAS Number | 3137-73-3 nih.gov | 71-58-9 nih.gov |

| Common Name Reference to C3 Position | Often referred to as 3-deketo-6α-methyl-17α-acetoxyprogesterone, implying absence of a C3 ketone wikiwand.comwikipedia.org | Known as 6α-methyl-17α-acetoxyprogesterone; its IUPAC name specifies a 3-oxo group nih.gov |

The differing molecular formulas (C₂₄H₃₆O₃ for this compound vs. C₂₄H₃₄O₄ for MPA) indicate distinct structural compositions, with this compound possessing two more hydrogen atoms and one less oxygen atom compared to MPA. This suggests that the structural modifications beyond the C3 position contribute to their differing chemical identities.

Compound Name List:

this compound

Progesterone

17α-Hydroxyprogesterone

Anagestone

Medroxyprogesterone acetate (MPA)

Hydroxyprogesterone acetate (OHPA)

Molecular and Cellular Mechanisms of Action of Anagestone Acetate

Progesterone (B1679170) Receptor Agonism and Ligand Binding Dynamics

Anagestone (B1199248) Acetate (B1210297) as a Progestin

Anagestone acetate is classified as a synthetic progestin, belonging to the pregnane (B1235032) group of steroids derived from 17α-hydroxyprogesterone. wikipedia.org Progestins are functionally defined by their ability to bind to and activate progesterone receptors, thereby eliciting progesterone-like effects. researchgate.net The structure of this compound, which is closely related to medroxyprogesterone (B1676146) acetate, is the basis for its progestogenic activity. wikipedia.org

Prodrug Hypothesis and Metabolic Activation Pathways

Theoretical Conversion to Medroxyprogesterone Acetate Analogues

It is highly probable that this compound functions as a prodrug. wikipedia.org This hypothesis is based on its chemical structure, specifically the absence of a ketone group at the C3 position, which is a common feature of active steroid hormones. wikipedia.org It is theorized that this compound is metabolically converted in the body to medroxyprogesterone acetate (MPA) or its analogues. wikipedia.org MPA is a well-characterized and potent progestin, and this conversion would represent a critical step in the bioactivation of this compound. wikipedia.orgabcam.com

Enzymatic Biotransformation in Experimental Systems

The specific enzymatic pathways responsible for the biotransformation of this compound have not been extensively studied. However, the conversion of progestins is typically carried out by cytochrome P450 (CYP450) enzymes in the liver. iarc.fr For the structurally similar compound, medroxyprogesterone acetate, studies have shown that CYP3A4 is the primary enzyme involved in its metabolism. nih.gov It is therefore plausible that CYP3A4 and potentially other CYP450 isoforms are also involved in the metabolic activation of this compound to MPA. Further research using in vitro systems, such as human liver microsomes, would be necessary to confirm the specific enzymes involved and the efficiency of this conversion.

Potential Interactions with Other Steroid Hormone Receptors in Research Models

There is a lack of direct experimental data on the binding affinity of this compound for other steroid hormone receptors such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). However, based on its structural similarity to other 17α-hydroxyprogesterone derivatives like medroxyprogesterone acetate and chlormadinone (B195047) acetate, some level of interaction can be inferred. nih.govconicet.gov.ar For instance, megestrol (B1676162) acetate, another related progestin, is known to possess weak glucocorticoid activity. conicet.gov.ar Similarly, chlormadinone acetate has been shown to have weak affinity for the glucocorticoid receptor. nih.gov Therefore, it is conceivable that this compound may also exhibit some affinity for the glucocorticoid receptor. Any potential interaction with the androgen or mineralocorticoid receptors remains speculative without direct experimental evidence from research models.

Table of Research Findings

| Compound | Receptor Interaction/Metabolism | Key Finding | Inference for this compound |

| Medroxyprogesterone Acetate | Progesterone Receptor | Potent agonist. abcam.com | As the likely active metabolite, its high progestogenic activity is the basis for this compound's effects. |

| Medroxyprogesterone Acetate | Metabolism | Primarily metabolized by CYP3A4. nih.gov | Suggests a similar enzymatic pathway for the conversion of this compound. |

| Megestrol Acetate | Glucocorticoid Receptor | Possesses weak glucocorticoid activity. conicet.gov.ar | Due to structural similarity, this compound may also have some glucocorticoid activity. |

| Chlormadinone Acetate | Glucocorticoid Receptor | Weak affinity for the glucocorticoid receptor. nih.gov | Supports the possibility of glucocorticoid receptor cross-reactivity for this compound. |

Androgen Receptor Modulation in Preclinical Contexts

While direct experimental data on the binding affinity of this compound for the androgen receptor (AR) is limited, its activity can be inferred from studies on structurally similar progestins. Many 17α-hydroxyprogesterone derivatives exhibit anti-androgenic properties. For instance, cyproterone (B1669671) acetate acts as a competitive antagonist at the androgen receptor, blocking the binding of dihydrotestosterone. drugcentral.org Similarly, chlormadinone acetate is recognized as a potent antiandrogen. wikipedia.org

Megestrol acetate, another related compound, functions as a weak partial agonist of the AR but behaves as a functional antiandrogen at clinically relevant concentrations, without producing virilizing effects. wikipedia.org These compounds prevent the androgen receptor from translocating to the nucleus and binding to DNA, thereby inhibiting the transcription of androgen-responsive genes. iarc.fr Given these precedents among structurally related progestins, it is plausible that this compound also possesses some degree of anti-androgenic activity, modulating AR-mediated signaling pathways.

Table 1: Androgen Receptor Binding Affinity of Related Progestins

| Compound | Receptor | Relative Binding Affinity (%) | Activity Profile |

|---|---|---|---|

| Metribolone | Androgen Receptor | 100 | Agonist |

| Megestrol Acetate | Androgen Receptor | 5 | Weak Partial Agonist / Functional Antagonist |

| Cyproterone Acetate | Androgen Receptor | ~30-40 (of CPA) | Antagonist |

| Chlormadinone Acetate | Androgen Receptor | High | Antagonist |

Data inferred from studies on related compounds. wikipedia.orgwikipedia.org

Glucocorticoid Receptor Binding Characteristics in Experimental Assays

Synthetic progestins, particularly those of the pregnane class like this compound, are known to cross-react with the glucocorticoid receptor (GR). Experimental assays have demonstrated that progestins such as megestrol acetate and medroxyprogesterone acetate exhibit considerable binding affinity for the GR. iarc.fr Specifically, megestrol acetate has been found to possess approximately 30% of the binding affinity of the potent glucocorticoid dexamethasone (B1670325) for the GR. wikipedia.org

Table 2: Glucocorticoid Receptor Binding Affinity of Related Progestins

| Compound | Receptor | Relative Binding Affinity (%) vs. Dexamethasone |

|---|---|---|

| Dexamethasone | Glucocorticoid Receptor | 100 |

| Megestrol Acetate | Glucocorticoid Receptor | 30 |

| Medroxyprogesterone Acetate | Glucocorticoid Receptor | High Affinity Reported |

Data from experimental assays on related compounds. wikipedia.org

Estrogen Receptor Cross-Reactivity in In Vitro Studies

The cross-reactivity of progestins with estrogen receptors (ERα and ERβ) is a critical determinant of their tissue-specific effects. In vitro studies on various progestins have generally shown that those derived from progesterone and 17α-hydroxyprogesterone, a class that includes this compound, tend to have low to negligible affinity for estrogen receptors. iarc.fr For example, megestrol acetate demonstrates no significant binding to the ER. wikipedia.org This lack of affinity means these compounds are unlikely to directly initiate estrogenic signaling.

Long-term preclinical studies in rhesus monkeys involving the administration of this compound in combination with the estrogen mestranol (B1676317) did result in proliferative changes in mammary tissue. iarc.frresearchgate.net However, these effects are primarily attributable to the potent estrogenic component of the combination therapy rather than direct estrogenic action by this compound itself. Therefore, based on in vitro data from related compounds, this compound is not expected to exhibit significant direct estrogen receptor cross-reactivity.

Post-Receptor Signaling Pathways and Gene Expression Modulation

Transcriptional Regulation of Target Genes in Cellular Models

The primary mechanism of action for this compound, like other steroid hormones, is the regulation of gene expression. Upon binding to its cognate progesterone receptor (and potentially androgen or glucocorticoid receptors), the ligand-receptor complex undergoes a conformational change. This complex then translocates to the cell nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.

This binding event recruits a host of co-activator or co-repressor proteins, which ultimately modulates the rate of transcription of these genes by RNA polymerase II. nih.gov This results in either an increase or decrease in the synthesis of specific messenger RNAs (mRNAs) and, consequently, the proteins they encode. The specific set of genes regulated by this compound would determine its precise physiological effects in target tissues such as the endometrium and breast. While the general pathway is well-understood, specific target gene profiles for this compound in cellular models are not extensively detailed in the literature.

Non-Genomic Actions of Progestins and Potential Relevance to this compound

In addition to the classical genomic pathway that modulates gene transcription over hours or days, progestins can also elicit rapid, non-genomic effects within seconds to minutes. mdpi.com These actions are mediated by distinct membrane-bound progesterone receptors (mPRs), which are structurally different from the nuclear receptors. tandfonline.commdpi.com

Activation of mPRs by progesterone or other progestins initiates rapid intracellular signaling cascades. mdpi.com These pathways include the activation of mitogen-activated protein kinase (MAPK) and the modulation of second messengers like cyclic AMP (cAMP). mdpi.commdpi.com Studies have shown that 17α-hydroxyprogesterone, the parent compound from which this compound is derived, can activate these non-genomic pathways, albeit at higher concentrations than progesterone. mdpi.com This suggests that this compound may also have the potential to engage in non-genomic signaling. This rapid signaling could complement its genomic actions, contributing to the full spectrum of its cellular effects, although direct experimental evidence for this compound's role in these pathways is needed for confirmation.

Preclinical Pharmacological and Toxicological Investigations of Anagestone Acetate

In Vitro Cellular and Biochemical Studies

Receptor Binding Assays and Affinity Determinations

Based on its chemical structure, it is probable that anagestone (B1199248) acetate (B1210297) functions as a prodrug, being metabolized into medroxyprogesterone (B1676146) acetate (MPA) to exert its biological effects. wikipedia.orgwikiwand.com The activity of its metabolite, MPA, is mediated through its interaction with various steroid hormone receptors.

MPA, the active metabolite of anagestone acetate, demonstrates a considerable binding affinity for the progesterone (B1679170) receptor (PR). drugbank.com Modifications to the steroid structure, such as C17-α acetylation, are known to enhance both ligand binding affinity and transcriptional activity at the PR. nih.gov Beyond its affinity for the PR, MPA also interacts with other steroid receptors. For instance, MPA has been shown to bind to the glucocorticoid receptor with a notable affinity. nih.gov In comparative binding assays against dexamethasone (B1670325) (a potent glucocorticoid), MPA displayed a significant relative binding affinity. nih.gov Some studies have also investigated the binding of MPA to the androgen receptor, which may mediate some of its antiproliferative effects in certain cancer cell lines. nih.gov

Table 1: Relative Binding Affinity of Medroxyprogesterone Acetate (MPA) to the Glucocorticoid Receptor

| Compound | Relative Binding Affinity (%) for Glucocorticoid Receptor |

|---|---|

| Dexamethasone | 100% |

| Medroxyprogesterone Acetate | 42% |

| Megestrol (B1676162) Acetate | 46% |

| Cortisol | 25% |

Data sourced from a study on human mononuclear leukocytes. nih.gov

Cell Proliferation and Differentiation Studies in Hormone-Responsive Cell Lines

The effects of this compound on cell proliferation are understood through the actions of its active metabolite, medroxyprogesterone acetate (MPA). MPA has demonstrated the ability to inhibit the proliferation of hormone-responsive breast cancer cell lines. nih.gov This inhibitory effect has been observed in cell lines that are negative for estrogen and progesterone receptors but positive for the androgen receptor, such as the MFM-223 human mammary cancer cell line. nih.gov In this specific cell line, the antiproliferative effects of MPA are believed to be mediated through the androgen receptor. nih.gov

Mechanistic Investigations of Cellular Responses in Model Systems

The cellular mechanisms of this compound are primarily attributed to its active metabolite, medroxyprogesterone acetate (MPA). As a progestin, MPA exerts its effects by binding to and activating the progesterone receptor (PR), which is a ligand-dependent transcription factor. nih.gov This interaction initiates a cascade of events that modulates the expression of specific target genes.

MPA has been shown to control the expression of a multitude of genes in target tissues. For example, in myometrial cells, MPA can down-regulate the expression of genes involved in the inflammatory response, as well as those with growth factor and cytokine activity. nih.gov This includes the down-regulation of well-characterized progesterone-sensitive genes such as IL-1B, IL-6, and PTGS2. nih.gov Furthermore, MPA can influence the expression of genes in placental cell lines, where it has been shown to increase the expression of angiotensinogen (AGT) mRNA. nih.gov

In Vivo Animal Model Research on Biological Responses

Canine Models: Mammary Gland Morphological and Proliferative Alterations

Canine models have been instrumental in evaluating the long-term effects of progestins, including this compound, on mammary gland tissue. Prolonged administration of certain progestogens, including this compound, at high doses has been shown to induce the development of mammary gland tumors in Beagle dogs. wikipedia.org This has been a consistent finding across several studies investigating the effects of synthetic progestins in this animal model. nih.gov

The canine mammary gland appears to be particularly sensitive to the proliferative effects of progestins. nih.gov This is thought to be related to the prolonged exposure to high concentrations of progesterone during the naturally long luteal phase of the canine estrous cycle. nih.govjpp.krakow.pl Exogenous administration of progestins like MPA has been shown to lead to the development of mammary hyperplasia in dogs. nih.govjpp.krakow.pl These progestin-induced changes are characterized by the proliferation of cells within the mammary tissue. nih.gov

Characterization of Hyperplastic and Atypical Lesions

Progestin-induced mammary lesions in dogs can range from simple hyperplasia to more complex atypical lesions. nih.govjpp.krakow.pl Mammary hyperplasia is characterized by an increase in the number of epithelial cells within the mammary ducts and lobules. researchgate.net Gene expression studies of progestin-induced canine mammary hyperplasia (CMH) have revealed an upregulation of genes involved in cell proliferation, such as PCNA and RAN. nih.govjpp.krakow.pl

With continued progestin exposure, more advanced lesions, including atypical ductal hyperplasia, can develop. dntb.gov.ua Atypical hyperplasia is considered a preneoplastic lesion, suggesting it may be a precursor to the development of mammary tumors. dntb.gov.uaresearchgate.net Histological and immunohistochemical studies have shown that canine mammary atypical hyperplasia shares molecular alterations with precursor lesions observed in humans. dntb.gov.ua These lesions often exhibit higher expression of the proliferation marker Ki-67 and the progesterone receptor compared to normal mammary tissue. dntb.gov.ua

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Medroxyprogesterone acetate (MPA) |

| Progesterone |

| Dexamethasone |

| Megestrol Acetate |

| Cortisol |

| Interleukin-1 Beta (IL-1B) |

| Interleukin-6 (IL-6) |

| Prostaglandin-Endoperoxide Synthase 2 (PTGS2) |

| Angiotensinogen (AGT) |

| Proliferating Cell Nuclear Antigen (PCNA) |

| RAN, member RAS oncogene family (RAN) |

Comparative Histopathological Assessments

In a comprehensive long-term study evaluating the effects of various synthetic oral contraceptive steroids on the mammary glands of rhesus monkeys, a combination of this compound and mestranol (B1676317) was assessed against other steroid combinations and a control group. The study, which spanned 10 years, involved 213 treated monkeys and 16 controls. Histopathological examination revealed that the this compound-mestranol combination, like other steroids tested, induced varying degrees of physiologic lobular hyperplasia and lactational changes. These alterations appeared to be dose-dependent.

Compared to the control group, where only 12% of animals developed minimal to mild proliferative atypias, the group receiving this compound with mestranol showed a significantly higher incidence of such changes. wikipedia.org Specifically, 50% of the 40 monkeys administered the this compound and mestranol combination developed proliferative atypias. wikipedia.org This incidence was comparable to that observed with a chloroethynyl norgestrel and mestranol combination (49%) and a mestranol and ethynerone combination (42%), but lower than that seen with ethynerone alone (73%). wikipedia.org The severity of the lesions in the this compound group ranged from mild to severe, indicating a significant pathological response compared to untreated animals. wikipedia.org

Non-Human Primate Models: Mammary Gland Pathology Studies

Non-human primates, particularly rhesus monkeys, have served as crucial models for studying the long-term effects of synthetic steroids on mammary gland morphology due to the physiological and anatomical similarities of their mammary glands to those of humans. A pivotal 10-year study provided a detailed evaluation of mammary gland pathology following the administration of an this compound and mestranol combination in rhesus monkeys. wikipedia.org The findings from this research highlighted dose-dependent physiologic changes, including lobular hyperplasia and lactational alterations, across all tested steroid groups. wikipedia.org The study's duration allowed for the observation of significant proliferative changes, underscoring the value of long-term primate models in preclinical toxicological assessments of hormonal agents.

A significant finding in the long-term rhesus monkey study was the high incidence of proliferative and atypical mammary gland alterations in the group treated with this compound and mestranol. Of the 40 monkeys in this group, 20 animals (50%) developed proliferative atypias. wikipedia.org The severity of these alterations varied, ranging from mild to severe. Notably, five of these cases were histologically similar to intraductal carcinoma in the human breast. wikipedia.org The hyperplastic atypias were characterized by a relatively solid growth pattern, with variations in nuclear indentations and prominent nucleoli in some cells. oecd.org These severe atypical changes suggest a potential carcinogenic effect associated with long-term administration of this hormone combination in this primate model. wikipedia.org

| Treatment Group | Number of Animals | Animals with Atypia (%) | Severity of Atypia |

|---|---|---|---|

| This compound + Mestranol | 40 | 20 (50%) | Mild to Severe (including 5 resembling intraductal carcinoma) |

| Ethynerone | 15 | 11 (73%) | Minimal to Severe (including 1 invasive carcinoma) |

| Mestranol + Ethynerone | 52 | 22 (42%) | Includes 5 identical to intraductal carcinoma |

| Chloroethynyl Norgestrel + Mestranol | 52 | 25 (49%) | Includes 6 severe, indistinguishable from intraductal carcinoma |

| Mestranol | 34 | 8 (23%) | Minimal to Moderate |

| Control | 16 | 2 (12%) | Minimal to Mild |

Preclinical findings for progestogens have highlighted significant species-specific differences in mammary gland responses. While the rhesus monkey model showed proliferative and atypical changes with this compound, studies in other species, particularly beagle dogs, revealed a more pronounced carcinogenic response. wikipedia.org In 1969, this compound, along with several other 17α-hydroxyprogesterone derivatives, was found to induce mammary gland tumors in beagle dogs after long-term treatment with high doses (10–25 times the recommended human dose). wikipedia.org This finding ultimately led to the withdrawal of this compound from the market. wikipedia.org

Subsequent research has suggested that the beagle dog mammary gland may be uniquely sensitive to the effects of progestogens, and it is doubtful how much relevance these findings have for humans. wikipedia.org Interspecies differences in hormone metabolism, receptor sensitivity, and endocrine dynamics can reduce the direct translatability of such findings. frontiersin.org Therefore, while primate models show changes that are histologically comparable to human conditions, the overt tumorigenesis seen in dogs represents a species-specific toxicological response that must be carefully considered when extrapolating preclinical data. wikipedia.org

Studies on Other Organ Systems in Preclinical Models

The most significant toxicological finding for this compound in preclinical models involving organ systems other than the primary reproductive tract was the induction of mammary gland tumors in beagle dogs. wikipedia.org Following extensive treatment for two to seven years with doses 10 to 25 times higher than those recommended for human use, a variety of progestogens, including this compound, were observed to cause these tumors. wikipedia.org This carcinogenic effect in a secondary endocrine target organ within this specific animal model was a critical factor in the medication's withdrawal from medical use. wikipedia.org It is important to note that this tumorigenic effect was not observed at 1-2 times the human dosage. wikipedia.org Beyond this specific finding, detailed preclinical toxicological studies on the effects of this compound on other major organ systems such as the liver, kidney, or adrenal glands are not extensively available in published literature, largely due to the compound's early withdrawal.

Investigation of Pharmacological Effects in Animal Reproduction Models (excluding contraceptive efficacy)

Specific preclinical studies detailing the pharmacological effects of this compound on animal reproduction, outside of its contraceptive efficacy, are limited. However, based on the established mechanism of action for progestins, its effects on reproductive processes can be inferred. Progestogens are known to play a crucial role in regulating the estrous cycle in animals. nih.govfda.gov Administration of a progestin like this compound would be expected to suppress the clinical manifestations of estrus and alter ovarian follicular dynamics. nih.gov

In the context of gestation, progestins are essential for the maintenance of pregnancy. Pharmacological administration could potentially influence uterine quiescence and endometrial function. However, the timing and dose of exogenous progestin administration can also be disruptive. For instance, studies on other progestins have shown that administration late in gestation can impair parturition or cause fetal death. There is a lack of specific published studies investigating the effects of this compound on endpoints such as gestation length, litter size, or fetal development.

Structure Activity Relationship Sar and Structure Pharmacology Relationship Spr of Anagestone Acetate

Impact of Steroid Nucleus Modifications on Progestogenic Activity

The fundamental steroid nucleus, characterized by the cyclopentanoperhydrophenanthrene ring system, is essential for the pharmacological activity of steroid hormones, including progestogens slideshare.netuomustansiriyah.edu.iq. The inherent biological activity of steroid compounds is highly sensitive to alterations within this core structure. For instance, while progesterone (B1679170) is a potent progestogen, its derivative, 17α-hydroxyprogesterone (17αOHP), exhibits significantly reduced hormonal activity and is unable to effectively compete with progesterone for binding to the progesterone receptor (PgR) nih.gov.

Role of Acetate (B1210297) Moiety at C17α in Receptor Affinity and Biological Efficacy

The C17α position of the steroid molecule is a critical site for modifications that profoundly affect progestogenic activity and receptor binding uomustansiriyah.edu.iqnih.govnih.govunicamp.br. Research has indicated that the esterification of a free 17α-hydroxyl group with an acetate moiety can restore or enhance progestogenic activity and receptor affinity. Specifically, the protection of the 17α-hydroxyl group of nomegestrol (B1679828) with an acetate ester transformed the compound into a potent progestin with high affinity for the PgR nih.gov.

Historically, modifications at the C17α position, such as the introduction of an ethynyl (B1212043) group, have been recognized for their ability to increase oral potency by inhibiting first-pass hepatic metabolism, thereby improving bioavailability uomustansiriyah.edu.iqunicamp.br. Although an acetate ester differs structurally from an ethynyl group, its presence at the C17α position in anagestone (B1199248) acetate is likely instrumental in its biological efficacy and pharmacokinetic profile, influencing both receptor interaction and metabolic stability wikipedia.orgwikiwand.com.

Comparative SAR with Other 17α-Hydroxyprogesterone Derivatives

Anagestone acetate is structurally related to progesterone and 17α-hydroxyprogesterone, with the latter being biologically inactive as a progestogen nih.govwikipedia.orgwikiwand.comwikipedia.org. Other synthetic derivatives originating from 17α-hydroxyprogesterone, such as megestrol (B1676162) acetate and proligestone, have been examined for their contraceptive and gestagenic activities researchgate.net. These studies revealed that while both compounds demonstrated high contraceptive activity when administered in combination with ethynylestradiol, their respective gestagenic potencies varied considerably. Proligestone exhibited minimal gestagenic activity, whereas megestrol acetate was a potent gestagen researchgate.net. This comparison underscores that specific structural modifications beyond the basic 17α-hydroxyprogesterone framework, such as the 6α-methyl and 17α-acetoxy groups present in this compound, are critical in defining its unique pharmacological profile. This compound is the acetate ester of anagestone (6α-methyl-17α-hydroxypregn-4-en-20-one) wikipedia.orgwikipedia.org, and this esterification at the 17α-hydroxyl position is a key structural feature differentiating it from its parent compound and contributing to its progestin activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies have played a significant role in deciphering the binding affinities and biological activities of steroids, including progestins, with receptors such as the progesterone receptor (PR) unicamp.brnih.govuni-ruse.bgscielo.bracs.org. These computational methodologies establish correlations between the specific structural and physicochemical properties of molecules and their observed biological effects unicamp.brnih.govuni-ruse.bgscielo.brunicamp.br.

QSAR analyses conducted on related progestins have identified crucial molecular descriptors that influence receptor binding. These include parameters related to molecular size, shape (e.g., effective diameter, volume polarizability), and electronic characteristics uni-ruse.bg. Modifications at various positions, particularly at C11α, C11β, C17α, and C17β, have been shown to significantly impact PR binding affinity uni-ruse.bg. Furthermore, QSAR studies highlight the importance of features such as the presence and position of double bonds, resonance effects that dictate skeletal conformation, and the specific properties of substituents unicamp.br. While dedicated QSAR models exclusively for this compound may not be extensively detailed in the available literature, the general principles derived from QSAR studies on a broad spectrum of progestins and PR ligands provide a valuable framework for understanding how this compound's distinct structural features contribute to its pharmacological profile nih.govuni-ruse.bgscielo.br.

Impact of Structural Modifications on Progestogenic Activity

Analytical Methodologies for Research on Anagestone Acetate

Chromatographic Techniques for Compound Identification and Purity Assessment

Chromatographic methods are indispensable for separating Anagestone (B1199248) acetate (B1210297) from complex mixtures, assessing its purity, and identifying related impurities or degradation products. These techniques are often coupled with sensitive detectors, such as mass spectrometers or UV-Vis spectrophotometers, to enhance specificity and sensitivity.

Gas Chromatography (GC) for Anagestone Acetate Determination in Research Samples

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, GC has been utilized for its determination in specific matrices, such as pharmaceutical formulations like fertility control tablets nih.gov. GC, particularly when coupled with mass spectrometry (GC-MS), allows for the identification of this compound based on its characteristic mass spectrum and retention time. While specific derivatization steps might be employed for certain detectors like electron capture detection (ECD) to enhance sensitivity for related compounds iarc.fr, GC-MS remains a primary tool for definitive identification and purity assessment in research samples.

Table 1: Typical Gas Chromatography Parameters for Steroid Analysis

| Parameter | Description/Typical Value | Relevance to this compound Research | Reference |

| Column Type | Capillary column (e.g., fused silica (B1680970) with non-polar or moderately polar stationary phase) | Essential for separating steroid isomers and related compounds. | General GC principles, nih.gov |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | FID for general quantification; MS for identification and confirmation. | utas.edu.au, nih.gov |

| Carrier Gas | Helium or Nitrogen | Used to elute compounds through the column. | General GC |

| Injection Mode | Split or Splitless | Depends on sample concentration and analyte volatility. | General GC |

| Oven Program | Temperature gradient | Optimizes separation based on boiling points. | General GC |

| Sample Matrix | Pharmaceutical formulations (e.g., tablets) | Direct determination in product samples. | nih.gov |

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers versatile applications for this compound analysis. HPLC is widely used for the quantitative determination of steroids, including their acetate esters, in various matrices due to its ability to handle less volatile compounds and complex sample matrices researchgate.net.

HPLC methods can be developed using reversed-phase or normal-phase chromatography, often employing C18 columns. The choice of mobile phase, typically a mixture of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers, is critical for achieving optimal separation. Detection is commonly performed using UV-Vis spectroscopy, as many steroid compounds exhibit characteristic UV absorption, or by coupling with mass spectrometry (LC-MS) for enhanced selectivity and structural information utas.edu.auresearchgate.net. Furthermore, LC techniques, including preparative liquid chromatography, are instrumental in isolating and purifying this compound or its isomers during synthesis and research googleapis.com. The separation of isomers, a common challenge in steroid chemistry, can be effectively addressed using chiral stationary phases in LC molnar-institute.com.

Table 2: Typical Liquid Chromatography Parameters for Steroid Analysis

| Parameter | Description/Typical Value | Relevance to this compound Research | Reference |

| Column Type | Reversed-phase (e.g., C18, C8), Chiral Stationary Phase | Separation of this compound and its isomers. | molnar-institute.com, researchgate.net |

| Mobile Phase | Methanol/Water, Acetonitrile/Water mixtures; Buffers | Elution gradient optimized for separation. | researchgate.net, chromforum.org |

| Detector | UV-Vis Spectrophotometry, Mass Spectrometry (LC-MS) | UV for quantification; MS for identification and quantification. | utas.edu.au, researchgate.net |

| Flow Rate | 0.5 - 2.0 mL/min (HPLC) | Affects retention time and resolution. | General LC |

| Detection Wavelength | Typically in the UV range (e.g., 210-254 nm) | Based on the chromophore of this compound. | researchgate.net |

| Sample Matrix | Pharmaceutical formulations, Biological fluids | Analysis in diverse matrices. | nih.gov, researchgate.net |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are fundamental for confirming the molecular structure of this compound and identifying any structural variations or impurities. These methods provide detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are critical for elucidating the complete structure of this compound. NMR provides information about the connectivity of atoms, the chemical environment of protons and carbons, and stereochemistry intertek.comresearchgate.netchemrxiv.org. This data is essential for confirming the identity of synthesized this compound and for characterizing any synthetic byproducts or degradation products.

Mass Spectrometry (MS): MS provides the molecular weight of this compound, aiding in the determination of its elemental composition. Techniques like High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offer further structural information through fragmentation patterns, which can be used for definitive identification and the characterization of impurities utas.edu.auintertek.com.

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the functional groups present in this compound, such as carbonyls and ester groups. It can also serve as a rapid screening tool and complement other spectroscopic data for structural confirmation intertek.comresearchgate.net.

The synergistic application of these spectroscopic techniques, often in conjunction with chromatographic separations, provides a robust platform for the thorough characterization of this compound.

Table 3: Spectroscopic Techniques for Structural Characterization

| Spectroscopic Technique | Primary Role in this compound Research | Information Provided | Reference |

| NMR Spectroscopy | Structural elucidation, confirmation of connectivity, stereochemistry analysis | Chemical shifts (¹H, ¹³C), coupling constants, NOE effects. | intertek.com, researchgate.net, chemrxiv.org |

| Mass Spectrometry | Molecular weight determination, elemental composition, fragmentation analysis | Molecular ion peak (m/z), isotopic pattern, fragment ions, accurate mass. | intertek.com, researchgate.net, utas.edu.au |

| IR Spectroscopy | Identification of functional groups | Characteristic absorption bands for C=O, C-O, C-H stretching, bending vibrations. | intertek.com, researchgate.net |

Bioanalytical Methods for Detection in Preclinical Biological Matrices

The detection and quantification of this compound in biological samples, such as plasma or tissue homogenates, are critical for pharmacokinetic and pharmacodynamic studies during preclinical research. Bioanalytical methods must be highly sensitive and specific to accurately measure the compound at low concentrations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and throughput wuxiapptec.comaltasciences.cominotiv.com. This technique allows for the precise measurement of this compound and its potential metabolites in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be employed, potentially after derivatization to improve volatility and detector response iarc.frwuxiapptec.com.

The development of bioanalytical methods requires careful optimization to achieve low limits of quantification (LLOQ). For related steroid compounds, LLOQs in the picogram per milliliter (pg/mL) range have been reported for plasma analysis nih.gov. This level of sensitivity is essential for tracking drug concentrations over time in preclinical studies.

Table 4: Bioanalytical Methods for this compound Detection

| Method | Typical Application | Sensitivity Example (LLOQ) | Sample Matrix | Reference |

| LC-MS/MS | Quantification of this compound and metabolites in biological fluids (plasma, serum, urine) | ~0.5 pg/mL (for related steroid acetate) | Plasma, Serum, Urine | wuxiapptec.com, nih.gov, altasciences.com, inotiv.com |

| GC-MS | Determination of this compound, potentially after derivatization | Trace levels (µg/kg) (for related compounds) | Various matrices | wuxiapptec.com, iarc.fr |

| HPLC-UV | Quantification in less complex matrices or for higher concentrations | Varies based on method | Formulations, extracts | researchgate.net |

Future Research Directions and Unexplored Avenues for Anagestone Acetate Investigation

Advanced Molecular and Cellular Profiling in Preclinical Models

The advent of high-throughput "omics" technologies offers the potential to create a comprehensive biological profile of anagestone (B1199248) acetate's effects in preclinical models. Chemical-genomic profiling, a powerful approach for identifying drug targets and modes of action, could systematically map the cellular pathways modulated by this compound. nih.gov By moving beyond the analysis of single endpoints and embracing a systems-biology approach, researchers can generate a more holistic view of the molecular and cellular responses to anagestone acetate (B1210297).

Future investigations should employ proteomic and metabolomic profiling to create a detailed map of the cellular changes induced by anagestone acetate. Proteomics can identify shifts in the expression levels of numerous proteins, uncovering novel targets and signaling pathways affected by the compound. mdpi.com Metabolomics, the study of small molecule metabolites, can reveal how this compound alters cellular metabolism, providing insights into its impact on energy utilization, lipid synthesis, and other key metabolic processes. nih.govnih.gov

For instance, applying liquid chromatography-mass spectrometry (LC-MS) based techniques to cell or tissue samples from preclinical models treated with this compound could generate extensive datasets. nih.gov Analysis of these datasets could reveal previously unknown protein interactions or metabolic shifts that are central to its mechanism of action. This integrated "multi-omics" approach has proven effective in elucidating the complex mechanisms of other therapeutic compounds. nih.gov

Table 1: Hypothetical Proteomic and Metabolomic Changes Following this compound Treatment in an Endometrial Cell Model

This table illustrates the type of data that could be generated from future proteomic and metabolomic studies. The data is hypothetical and for illustrative purposes only.

| Analyte Type | Analyte Name | Fold Change (this compound vs. Control) | Associated Pathway |

|---|---|---|---|

| Protein | Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) | ↑ 2.1 | Steroid Hormone Signaling |

| Protein | Insulin-like Growth Factor-Binding Protein 1 (IGFBP1) | ↑ 3.5 | Cell Growth and Proliferation |

| Protein | Cyclin D1 | ↓ 1.8 | Cell Cycle Regulation |

| Metabolite | Acetyl-CoA | ↑ 1.9 | Cellular Metabolism, Epigenetics |

| Metabolite | Pregnenolone | ↓ 2.3 | Steroid Biosynthesis |

| Metabolite | Lactic Acid | ↓ 1.5 | Energy Metabolism |

The "acetate" moiety of this compound raises compelling questions about its potential role in epigenetic regulation. Acetate can be converted in the cell to acetyl-CoA, a critical substrate for histone acetyltransferases (HATs), enzymes that add acetyl groups to histone proteins. nih.govnih.gov This process, known as histone acetylation, can alter chromatin structure and regulate gene expression. researchgate.net Studies have shown that exogenous acetate can increase histone acetylation and activate the expression of specific genes, such as those involved in lipid synthesis. nih.gov

Future research should investigate whether this compound, or its acetate component, can induce epigenetic changes in target cells. Such studies could measure global histone acetylation levels or use techniques like Chromatin Immunoprecipitation (ChIP) sequencing to identify specific gene promoters where acetylation is altered following treatment. Understanding if this compound has an epigenetic dimension to its activity would provide a novel and significant insight into its mechanism of action, distinguishing it from other progestins. researchgate.net

Development of Novel In Vitro Systems for Studying Progestin Biology

Traditional 2D cell culture models have limitations in recapitulating the complex three-dimensional architecture and cell-cell interactions of native tissues. The development of advanced in vitro systems, such as 3D organoids and "organ-on-a-chip" platforms, presents a significant opportunity for studying progestin biology with greater physiological relevance. nih.gov

These novel systems could be used to model tissues that are primary targets for progestins, such as the endometrium, breast, and cervix. By treating these tissue models with this compound, researchers could study its effects on cell proliferation, differentiation, and tissue organization in a highly controlled environment. Such models would be invaluable for dissecting the specific effects of this compound on different cell types within a tissue and for understanding its influence on complex biological processes like endometrial receptivity. researchgate.net

Comparative Pharmacological Studies with Emerging Synthetic Steroids

The field of synthetic steroid chemistry has continued to evolve, with the development of new progestins designed for improved selectivity and safety profiles. nih.gov A comprehensive understanding of this compound requires rigorous comparative pharmacological studies against these emerging synthetic steroids.

Future research should involve head-to-head comparisons of this compound with newer progestins (e.g., drospirenone, dienogest, nestorone) in a variety of assays. nih.gov These studies should go beyond simple receptor binding and assess functional outcomes such as receptor transactivation, effects on downstream gene expression, and selectivity for the progesterone receptor over other steroid receptors (e.g., androgen, glucocorticoid, and mineralocorticoid receptors). Such comparative data are essential for accurately positioning this compound within the broader landscape of synthetic progestins and for understanding its unique pharmacological signature. nih.gov

Table 2: Proposed Framework for Comparative Pharmacological Profiling

This table outlines a potential study design for comparing this compound with other synthetic steroids. The values are placeholders.

| Compound | Progesterone Receptor Binding Affinity (Relative to Progesterone) | Androgen Receptor Antagonism (IC50, nM) | Glucocorticoid Receptor Agonism (EC50, nM) | Effect on Endometrial Stromal Cell Decidualization (Marker Gene Expression Fold Change) |

|---|---|---|---|---|

| This compound | [To Be Determined] | [To Be Determined] | [To Be Determined] | [To Be Determined] |

| Drospirenone | [Known Value] | [Known Value] | [Known Value] | [Known Value] |

| Dienogest | [Known Value] | [Known Value] | [Known Value] | [Known Value] |

| Nestorone | [Known Value] | [Known Value] | [Known Value] | [Known Value] |

Theoretical Applications in Steroid Hormone Biochemistry and Metabolism Research

The unique chemical structure of this compound makes it a potentially valuable tool for research in steroid hormone biochemistry. As a synthetic derivative, it can be used as a chemical probe to investigate the enzymes involved in steroid metabolism, such as the cytochrome P450 (CYP) family and hydroxysteroid dehydrogenases (HSDs). gfmer.chnih.gov

Studies could be designed to determine how this compound is metabolized and which specific enzymes are responsible for its biotransformation. scilit.com Furthermore, it could be used in competitive inhibition assays to probe the active sites of these enzymes, helping to elucidate their structure-function relationships. This research would not only provide critical information about the pharmacokinetics of this compound but also contribute to a more fundamental understanding of how steroid-metabolizing enzymes recognize and process both endogenous hormones and synthetic analogs. gfmer.ch

Re-evaluation of Historical Preclinical Data with Modern Methodologies

Much of the original preclinical research on this compound was conducted decades ago, using methodologies that are now considered outdated. There is significant potential value in re-evaluating historical findings using the advanced analytical and molecular techniques available today.

If archived tissue or cell samples from original preclinical studies exist, they could be re-analyzed using modern methods like RNA-sequencing, mass spectrometry-based proteomics, and advanced immunohistochemistry. This would allow for a much deeper and more granular analysis of the biological effects of the compound than was possible with the original techniques. For example, where historical studies may have reported changes in organ weight, a modern analysis could reveal detailed shifts in gene expression profiles and cellular composition that explain those macroscopic changes. This retrospective analysis could uncover previously missed biological activities and provide a more nuanced understanding of this compound's preclinical profile.

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of Anagestone acetate?

Methodological Answer:

- Key Variables : Prioritize variables such as reaction temperature, solvent polarity, catalyst type (e.g., acid/base catalysts), and molar ratios of precursors. Use factorial design (e.g., 2^k designs) to evaluate interactions between variables .

- Characterization : Employ HPLC for purity analysis, NMR (¹H/¹³C) for structural confirmation, and FT-IR to track functional groups (e.g., ester carbonyl peaks near 1740 cm⁻¹) .

- Replication : Include triplicate runs to assess reproducibility, and document deviations in reaction conditions (e.g., humidity effects) .

Q. How can researchers ensure the accurate identification and purity assessment of this compound in novel formulations?

Methodological Answer:

- Analytical Techniques : Combine chromatographic (GC-MS, HPLC) and spectroscopic (NMR, FT-IR) methods. Cross-validate results with reference standards from NIST or peer-reviewed datasets .

- Purity Criteria : Report retention times, peak symmetry, and mass spectra matches. For solid-state analysis, use X-ray diffraction (XRD) to confirm crystallinity .

- Contaminant Screening : Include limits of detection (LOD) for byproducts using spiked recovery experiments .

Q. What are the foundational protocols for studying this compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Use ICH Q1A guidelines, exposing samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions. Quantify degradation products (e.g., hydrolysis products) using LC-MS .

Advanced Research Questions

Q. How should researchers resolve contradictions in thermodynamic data (e.g., ΔrH°, proton affinity) for this compound across studies?

Methodological Answer:

- Data Triangulation : Compare results from multiple techniques (e.g., calorimetry, gas-phase ion energetics) and cross-reference with computational models (DFT, MD simulations) .

- Error Analysis : Evaluate instrument calibration (e.g., NIST-traceable standards) and experimental conditions (e.g., pressure effects in gas-phase studies) .

- Meta-Analysis : Conduct systematic reviews using PRISMA guidelines to aggregate datasets, highlighting outliers and methodological biases .

Q. What advanced strategies can address challenges in quantifying this compound’s interactions with lipid bilayers or protein targets?

Methodological Answer:

- Biophysical Assays : Use surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. For membrane studies, employ fluorescence anisotropy or neutron scattering .

- Computational Docking : Combine molecular dynamics (GROMACS, AMBER) with docking software (AutoDock) to predict binding sites and affinity. Validate with mutagenesis studies .

- In Situ Imaging : Apply cryo-EM or confocal microscopy to visualize spatial distribution in model membranes .

Q. How can researchers design robust in vitro/in vivo models to evaluate this compound’s metabolic fate without commercial assay kits?

Methodological Answer:

- Custom Assays : Develop LC-MS/MS methods to track metabolites in biological matrices (plasma, liver microsomes). Use stable isotope labeling (¹³C/²H) for tracer studies .

- Animal Models : Select species with analogous metabolic pathways (e.g., rodents for phase I/II enzyme activity). Include control groups for endogenous background signals .

- Ethical Replication : Follow ARRIVE guidelines for preclinical studies to ensure reproducibility and reduce animal use .

Methodological Tables

Table 1: Key Analytical Techniques for this compound

Table 2: Common Data Contradictions & Resolution Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.